molecular formula C18H18N2O2S B4053203 4,6-Bis(4-methoxyphenyl)-1,3,6-trihydropyrimidine-2-thione

4,6-Bis(4-methoxyphenyl)-1,3,6-trihydropyrimidine-2-thione

Cat. No.: B4053203
M. Wt: 326.4 g/mol
InChI Key: LIRYNIOWEDKWFX-UHFFFAOYSA-N
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Description

4,6-Bis(4-methoxyphenyl)-1,3,6-trihydropyrimidine-2-thione is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two methoxyphenyl groups attached to the pyrimidine ring, along with a thione group at the 2-position

Scientific Research Applications

4,6-Bis(4-methoxyphenyl)-1,3,6-trihydropyrimidine-2-thione has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(4-methoxyphenyl)-1,3,6-trihydropyrimidine-2-thione typically involves the condensation of 4-methoxybenzaldehyde with thiourea and acetone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the desired pyrimidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(4-methoxyphenyl)-1,3,6-trihydropyrimidine-2-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,6-Bis(4-methoxyphenyl)-1,3,6-trihydropyrimidine-2-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Bis(4-methoxyphenyl)-1,3,6-trihydropyrimidine-2-thione is unique due to the presence of both methoxyphenyl and thione groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4,6-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-21-14-7-3-12(4-8-14)16-11-17(20-18(23)19-16)13-5-9-15(22-2)10-6-13/h3-11,16H,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRYNIOWEDKWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(NC(=S)N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,6-Bis(4-methoxyphenyl)-1,3,6-trihydropyrimidine-2-thione
Reactant of Route 5
4,6-Bis(4-methoxyphenyl)-1,3,6-trihydropyrimidine-2-thione
Reactant of Route 6
4,6-Bis(4-methoxyphenyl)-1,3,6-trihydropyrimidine-2-thione

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